
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H29N3O5 and its molecular weight is 463.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropeptide Y Y2 Receptor Antagonists
This compound belongs to a class of molecules that have been identified for their role as neuropeptide Y Y2 receptor (Y2R) antagonists. These molecules are of interest due to the Y2R's involvement in human diseases such as obesity, mood disorders, and alcoholism. Research has led to the discovery of potent, selective, and brain-penetrant Y2R antagonists, significantly different from the peptidomimetic compounds previously available. These antagonists demonstrate potential for pharmacological studies aimed at understanding Y2R function in the brain and periphery, offering insights into therapeutic applications for related disorders (Brothers et al., 2010).
Synthesis of Heterocyclic Compounds
Research into the synthesis of derivatives from α-oxo lactams has shown that reactions with certain hydrazinouracils can yield uracilyl-4-hydrazones, which upon further processing, lead to derivatives of pyrido and azepino pyrrolopyrimidines. These synthetic pathways are crucial for developing novel heterocyclic compounds with potential applications in drug development and chemical biology (Glushkov et al., 1977).
Antimicrobial Agents
The compound is part of a broader family of molecules that have been synthesized and evaluated for their antimicrobial properties. Specifically, certain indol-3-yl-oxoacetamide derivatives have shown promising antibacterial and antifungal activities against various pathogenic microorganisms. This highlights the compound's relevance in the search for new antimicrobial agents, which is a critical area of research given the rising challenge of antibiotic resistance (Debnath & Ganguly, 2015).
Cannabinoid Receptor Ligands
In the realm of neuropharmacology, derivatives of the compound have been explored for their affinity and selectivity towards cannabinoid receptors, particularly CB2. The investigation into such compounds supports the development of new therapeutic agents targeting the endocannabinoid system, which is implicated in a variety of physiological and pathological processes, including pain, inflammation, and immune responses (Moldovan et al., 2017).
Propiedades
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3,4-dimethoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-33-22-12-11-18(15-23(22)34-2)27-26(32)25(31)20-16-29(21-10-6-5-9-19(20)21)17-24(30)28-13-7-3-4-8-14-28/h5-6,9-12,15-16H,3-4,7-8,13-14,17H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJLGVDUHNRUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)
![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)

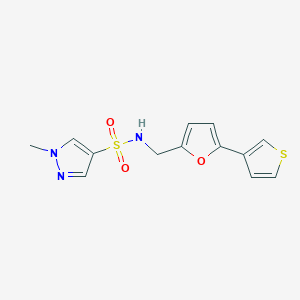
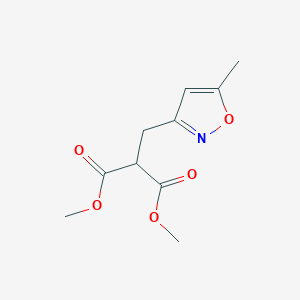
amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)
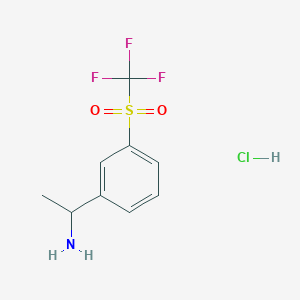

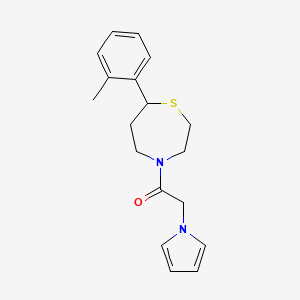
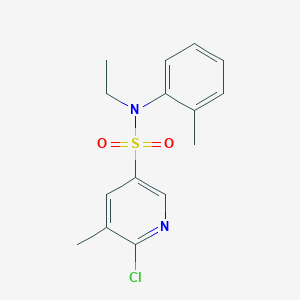
![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2729803.png)
